![molecular formula C19H24FN5S B10948562 1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)thiourea](/img/structure/B10948562.png)
1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)thiourea
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Overview
Description
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[321]OCT-3-YL)THIOUREA is a complex organic compound that features a combination of fluorobenzyl, pyrazolyl, and azabicyclooctyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, while the pyrazolyl group is often synthesized via cyclization reactions involving hydrazines and 1,3-diketones. The azabicyclooctyl group is usually derived from tropane alkaloids through various functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyrazolyl and azabicyclooctyl groups can contribute to the overall stability and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
- [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans
Uniqueness
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H24FN5S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)thiourea |
InChI |
InChI=1S/C19H24FN5S/c1-24-16-6-7-17(24)9-14(8-16)22-19(26)23-15-10-21-25(12-15)11-13-4-2-3-5-18(13)20/h2-5,10,12,14,16-17H,6-9,11H2,1H3,(H2,22,23,26) |
InChI Key |
NFEVFOQUTAMBGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=S)NC3=CN(N=C3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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